molecular formula C12H11F4NOS B14769597 (2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone

(2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone

Cat. No.: B14769597
M. Wt: 293.28 g/mol
InChI Key: QUFCOLLGBAJIGL-UHFFFAOYSA-N
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Description

(2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone is an organic compound with the molecular formula C12H11F4NOS and a molecular weight of 293.28 g/mol . This compound features a phenyl ring substituted with fluoro and trifluoromethyl groups, as well as a thiomorpholino group attached to a methanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone typically involves the reaction of 2-fluoro-5-(trifluoromethyl)benzoyl chloride with thiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

(2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:

Scientific Research Applications

(2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiomorpholino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

(2-Fluoro-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H11F4NOS

Molecular Weight

293.28 g/mol

IUPAC Name

[2-fluoro-5-(trifluoromethyl)phenyl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C12H11F4NOS/c13-10-2-1-8(12(14,15)16)7-9(10)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2

InChI Key

QUFCOLLGBAJIGL-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=C(C=CC(=C2)C(F)(F)F)F

Origin of Product

United States

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